7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C17H18N4O2S . It is a rare and unique chemical often used in early discovery research . The compound is characterized by its purine core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a suitable benzyl halide, followed by thiolation with a propenyl thiol compound . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine nitrogen, facilitating nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, NaBH4
Bases: NaH, KOtBu
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, potentially modulating biological pathways . The thiol group can form covalent bonds with target proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure to caffeine.
Allopurinol: Used to treat gout, inhibits xanthine oxidase.
Uniqueness
7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its benzyl and propenyl thiol groups provide unique reactivity compared to other purine derivatives .
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-benzyl-8-but-3-en-2-ylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N4O2S/c1-4-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3,(H,19,22,23) |
InChI Key |
QSRVJEVXKKHSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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